Enantiomer-Specific Biological Target Engagement: ROR-alpha Inverse Agonism
The (R)-enantiomer of 1-(2-methoxyethyl)pyrrolidin-3-amine has been evaluated for inverse agonist activity at the human ROR-alpha1 nuclear receptor in a cell-based luciferase reporter gene assay [1]. This establishes a defined biochemical activity profile for the (R)-configured compound. While direct comparative data for the (S)-enantiomer are not available from the same assay, the existence of this binding data for the (R)-enantiomer confirms its utility as a defined chiral probe for ROR-alpha-related target engagement studies [2].
| Evidence Dimension | Inverse agonist activity at human ROR-alpha1 |
|---|---|
| Target Compound Data | IC50 = 10.3 μM |
| Comparator Or Baseline | Not available — direct enantiomer comparison data absent |
| Quantified Difference | Not quantifiable |
| Conditions | HEK293 cells expressing human ROR-alpha1; luciferase reporter gene assay; 16-hour incubation |
Why This Matters
This data confirms the (R)-enantiomer possesses measurable biochemical activity at a defined molecular target, supporting its procurement over undefined stereochemical mixtures for target-based screening campaigns.
- [1] BindingDB. BDBM50012263 (CHEMBL3259997). Inverse agonist activity at human ROR-alpha1 expressed in HEK293 cells. IC50: 1.03E+4 nM. View Source
- [2] BindingDB. BDBM50396595 (CHEMBL2171906). Inverse agonist activity at human ROR-alpha1. IC50: 2.00E+4 nM. View Source
